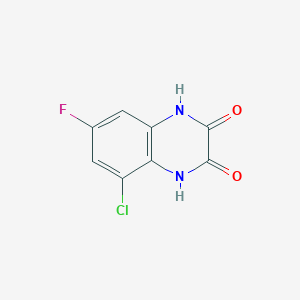

5-Chloro-7-fluoro-1,4-dihydro-2,3-quinoxalinedione

Cat. No. B8458737

M. Wt: 214.58 g/mol

InChI Key: VSQGBUGZIAQYOV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05622952

Procedure details

5-Chloro-7-fluoro-1,4-dihydro-2,3-quinoxalinedione was prepared using an adaptation of the method of Cheeseman. (Cheeseman, G. W. H. J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (2.64 g, 18.1 mmol) and 1,2-diamino-3-chloro-5-fluorobenzene (290 mg, 1.81 mmol) was heated to reflux under N2 for 10 h. The reaction was allowed to cool to room temperature and the shiny yellow-brown crystals collected by vacuum filtration and rinsed with EtOH (10 mL) and air dried to give 164.1 mg (42%). A portion of this solid was taken and dissolved in 10 mL 1N NaOH. The solution was treated with activated charcoal and filtered through a pad of Celite. The resulting solution was carefully acidified with 1N HCl (pH=6). Pale yellow needles slowly formed in the solution and were collected by vacuum filtration, rinsed with 20 mL of H2O and further dried under vacuum (0.1 torr, 78° C.) to yield 67.8 of powdery pale yellow crystals. mp 306°-308° C. (dec), 1H NMR (d6 -DMSO) δ7.28 (s, 1H, ArH), 7.56 (s, 1H, ArH), 11.7 (br s, 2H, NH), EIMS m/z 216 (M+2,34, 214 (M+, bp), 188 (21), 186 (68), 123 (61), 131 (62). EIHRMS calc. for C8H4ClFN2O2 213.9945, found 213.9961.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:8]CC)(=O)[C:2]([O:4]CC)=O.[NH2:11][C:12]1[CH:17]=[C:16]([F:18])[CH:15]=[C:14]([Cl:19])[C:13]=1[NH2:20].C>[OH-].[Na+]>[Cl:19][C:14]1[CH:15]=[C:16]([F:18])[CH:17]=[C:12]2[C:13]=1[NH:20][C:2](=[O:4])[C:1](=[O:8])[NH:11]2 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.64 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)OCC)(=O)OCC

|

|

Name

|

|

|

Quantity

|

290 mg

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C(=CC(=C1)F)Cl)N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C

|

Step Three

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux under N2 for 10 h

|

|

Duration

|

10 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the shiny yellow-brown crystals collected by vacuum filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with EtOH (10 mL) and air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 164.1 mg (42%)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a pad of Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Pale yellow needles slowly formed in the solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

were collected by vacuum filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with 20 mL of H2O

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

further dried under vacuum (0.1 torr, 78° C.)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C2NC(C(NC2=CC(=C1)F)=O)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |